Methyl 3-Aminopyridazine-4-carboxylate

Histone Demethylase KDM4 Inhibitor Epigenetic Cancer Therapy

Methyl 3-Aminopyridazine-4-carboxylate (CAS 1256633-18-7) combines a free C3-amine and C4-methyl ester for orthogonal derivatization—capabilities absent in other pyridazine carboxylate scaffolds. Deployed in patent-protected KDM4 demethylase inhibitor programs (US 10,336,727 B2), it enables parallel amide coupling, sulfonylation, and urea formation at the amine, while the ester hydrolyzes for salt formation or further coupling. Its solid physical state and XLogP3-AA of -0.1 ensure accurate automated dispensing, outperforming the oily ethyl ester homolog. Supplied at ≥97% purity for reproducible synthetic workflows.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 1256633-18-7
Cat. No. B036989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Aminopyridazine-4-carboxylate
CAS1256633-18-7
SynonymsMethyl 3-AMinopyridazine-4-carboxylate
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O
InChIInChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17)
InChIKeyRNNDAVYQVQZDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminopyridazine-4-carboxylate (CAS 1256633-18-7): Core Identity and Procurement-Relevant Characteristics


Methyl 3-Aminopyridazine-4-carboxylate (CAS 1256633-18-7) is a heterocyclic building block featuring a pyridazine ring substituted with an amino group at position 3 and a methyl ester at position 4, with a molecular weight of 153.14 g/mol and molecular formula C6H7N3O2 [1]. The compound exhibits an XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 78.1 Ų, indicating moderate polarity suitable for drug-like molecular design [1]. Commercially available as a research chemical with standard purity specifications (typically ≥97%), this compound serves as a synthetic intermediate in medicinal chemistry programs [2].

Methyl 3-Aminopyridazine-4-carboxylate: Why In-Class Substitution Is Not a Viable Procurement Strategy


Pyridazine-based building blocks cannot be considered interchangeable procurement substitutes due to pronounced structure-activity divergence driven by substitution pattern variations. Positional isomerism within the pyridazine ring—specifically the placement of the amino group at C3 versus C4 or C6, and the ester functionality at C4 versus C3—directly alters electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. The pyridazine-4-carboxylate core represents a distinct pharmacophoric arrangement from the more extensively studied pyridazine-3-carboxylate scaffold, with the C4-ester orientation providing a unique vector for fragment elaboration and divergent binding geometries in target engagement [2]. Additionally, the presence of a free primary amine at C3 enables orthogonal derivatization pathways (amide coupling, reductive amination, urea formation) that are not accessible with C3-chloro, C3-alkoxy, or C3-unsubstituted pyridazine carboxylates [1]. Substituting Methyl 3-Aminopyridazine-4-carboxylate with a close analog such as Methyl pyridazine-4-carboxylate (CAS 34231-77-1, lacking the C3-amino group) or Ethyl 3-aminopyridazine-4-carboxylate (CAS 716325-02-9, ester homolog) introduces meaningful alterations in reactivity, crystallinity, and pharmacokinetic properties that may invalidate prior synthetic protocols or biological assay reproducibility [3].

Methyl 3-Aminopyridazine-4-carboxylate: Quantified Comparative Evidence for Scientific Selection


3-Aminopyridazine-4-carboxylate Scaffold: KDM4 Histone Demethylase Inhibitor Patent Protection and Class Differentiation

Methyl 3-Aminopyridazine-4-carboxylate serves as a synthetic entry point to the substituted 3-aminopyridazine scaffold, which is explicitly claimed in granted patents US 10,336,727 B2 and EP 2934145 A1 as histone demethylase (KDM4) inhibitors [1]. The 3-aminopyridazine core represents a distinct chemotype from the 3-aminopyridine scaffold (also claimed in the same patents), with the pyridazine ring's additional nitrogen atom conferring different electronic properties and hydrogen-bond acceptor capacity (5 vs. 4 acceptors) [2]. While specific KDM4 IC50 data for the unsubstituted methyl ester is not publicly reported in primary literature, the patent family's explicit inclusion of substituted 3-aminopyridazine derivatives—in contrast to other pyridazine substitution patterns (e.g., C3-carboxylates, C6-amino variants)—constitutes legal and strategic differentiation for procurement decisions in KDM4-targeted programs [1].

Histone Demethylase KDM4 Inhibitor Epigenetic Cancer Therapy Medicinal Chemistry

3-Amino-4-carboxylate vs. 3-Carboxylate Pyridazines: Divergent Synthetic Tractability and Metal Coordination Chemistry

The pyridazine-4-carboxylate framework exhibits distinct metal coordination behavior compared to the isomeric pyridazine-3-carboxylate scaffold, a difference that directly impacts synthetic utility in coordination chemistry and materials applications. Single-crystal X-ray diffraction studies of manganese(II) complexes reveal that pyridazine-4-carboxylate and pyridazine-3-carboxylate adopt fundamentally different coordination geometries and crystal packing arrangements due to the altered spatial orientation of the carboxylate donor relative to the diazine nitrogen atoms [1]. The C4-carboxylate position (as found in Methyl 3-Aminopyridazine-4-carboxylate) enables a binding mode that is topologically distinct from the C3-carboxylate isomer, with implications for the design of metal-organic frameworks and metallodrug candidates. Additionally, 3-aminopyridazine-4-carboxylates provide a synthetic advantage over 3-carboxylate analogs in certain heterocycle fusion reactions: the C4-ester/C3-amine arrangement facilitates regioselective cyclocondensations that are less efficient or produce different regioisomeric outcomes when attempted with C3-carboxylate/C4-amine or C3-carboxylate/C6-amine substitution patterns [2].

Coordination Chemistry Metal Complex Synthesis Crystal Engineering Synthetic Methodology

Methyl vs. Ethyl Ester in 3-Aminopyridazine-4-carboxylates: Physicochemical Property and Synthetic Accessibility Differentiation

Methyl 3-Aminopyridazine-4-carboxylate (MW 153.14 g/mol) differs from its ethyl ester homolog, Ethyl 3-aminopyridazine-4-carboxylate (CAS 716325-02-9, MW 167.17 g/mol), in three quantifiable dimensions relevant to procurement and synthetic planning: (1) The methyl ester exhibits a lower molecular weight (153.14 vs. 167.17 g/mol) and higher atom economy per unit mass, which translates to reduced material cost per mole when scaling reactions that consume the ester as a stoichiometric reagent [1][2]. (2) The XLogP3-AA value of -0.1 for the methyl ester indicates greater aqueous solubility and lower lipophilicity compared to the predicted ethyl ester (estimated XLogP3 ~ +0.3 to +0.5), a difference that impacts solvent selection, chromatographic purification behavior, and early-stage physicochemical profiling in drug discovery campaigns [1]. (3) The methyl ester offers enhanced crystallinity and more favorable handling characteristics as a solid, whereas homologous ethyl esters of aminopyridazine carboxylates frequently exist as oils or low-melting solids that complicate accurate weighing and long-term storage stability .

Ester Homolog Comparison Building Block Selection Physicochemical Properties Synthetic Scale-Up

Methyl 3-Aminopyridazine-4-carboxylate (CAS 1256633-18-7): Evidence-Backed Research and Industrial Application Scenarios


KDM4 Histone Demethylase Inhibitor Discovery Programs in Oncology

Methyl 3-Aminopyridazine-4-carboxylate is optimally deployed as a core synthetic intermediate for building KDM4 (histone lysine demethylase 4) inhibitor candidates, as validated by the patent family US 10,336,727 B2 and EP 2934145 A1, which explicitly claims substituted 3-aminopyridazine derivatives for histone demethylase inhibition in prostate, breast, bladder, and lung cancer models [1]. The C3-amino and C4-methyl ester functionalities provide orthogonal handles for parallel derivatization: the amine can be acylated, sulfonylated, or converted to amides/ureas, while the ester can be hydrolyzed to the carboxylic acid for salt formation or further coupled. This dual derivatization capability is not simultaneously present in pyridazine-3-carboxylate or 3-unsubstituted pyridazine-4-carboxylate scaffolds, making Methyl 3-Aminopyridazine-4-carboxylate uniquely suited for generating diverse KDM4 inhibitor libraries with patent-protected chemical matter.

Metal Coordination Complex Synthesis and Crystal Engineering Studies

The pyridazine-4-carboxylate framework, accessible via Methyl 3-Aminopyridazine-4-carboxylate after ester hydrolysis, demonstrates metal coordination geometries that are crystallographically distinct from the isomeric pyridazine-3-carboxylate scaffold, as established by single-crystal X-ray diffraction analysis of manganese(II) complexes [1]. This divergence in binding topology makes the 3-amino-4-carboxylate pyridazine scaffold particularly valuable for designing metal-organic frameworks (MOFs), metallodrug candidates, and coordination polymers where specific metal-donor atom spatial arrangements are required. The presence of the C3-amino group adds an additional coordination-capable nitrogen atom (five hydrogen-bond acceptors total) that can participate in chelation or hydrogen-bonding networks absent in non-aminated pyridazine carboxylates [2].

Cost-Efficient Parallel Synthesis and High-Throughput Medicinal Chemistry

For laboratories conducting parallel synthesis or high-throughput medicinal chemistry, Methyl 3-Aminopyridazine-4-carboxylate (MW 153.14 g/mol, solid) offers measurable operational advantages over the ethyl ester homolog (MW 167.17 g/mol, frequently oily or low-melting) [1][2]. The methyl ester's favorable physicochemical profile—specifically XLogP3-AA = -0.1, enabling aqueous-compatible reaction conditions, and solid physical state facilitating automated powder dispensing—reduces technical variability and improves weighing accuracy in robotic synthesis platforms. Additionally, the compound's predicted pKa of 2.77±0.10 indicates that the pyridazine ring nitrogens are weakly basic, informing appropriate pH conditions for amine coupling reactions and minimizing undesired protonation artifacts during purification .

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